1,4-Diphenylbutadiene

Fluorescence Photophysics Optical Materials

Researchers requiring a specific α,ω-diphenylpolyene fluorophore face non-interchangeable photophysics: trans-stilbene is too dim, DPH introduces variable solvent sensitivity. 1,4-Diphenylbutadiene (DPB) solves this with a defined conjugated length (n=2). - Optical precision: ε 33,000 M⁻¹cm⁻¹ @ 330 nm, Φf 0.42 (non-polar). - Functional advantage: Unique acid-induced fluorescence quenching for smart coating degradation sensing (validated in PES-HM polyurethane). - Supply reliability: Standard 98% purity, immediate shipment for laser/scintillator builds.

Molecular Formula C16H14
Molecular Weight 206.28 g/mol
CAS No. 5808-05-9
Cat. No. B12783726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diphenylbutadiene
CAS5808-05-9
Molecular FormulaC16H14
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=CC2=CC=CC=C2
InChIInChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7-,14-8+
InChIKeyJFLKFZNIIQFQBS-MFUUIURDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diphenylbutadiene Technical Baseline


1,4-Diphenylbutadiene (DPB) is an α,ω-diphenylpolyene consisting of a central 1,3-butadiene conjugated core capped with terminal phenyl groups . It is a member of the diphenylpolyene family [1], existing in multiple stereoisomeric forms, with the all-trans isomer being the most extensively characterized . The compound is a white to pale yellow crystalline solid with a molecular weight of 206.28 g/mol . Its extended π-conjugated system imparts key optical properties, including strong UV absorption and visible fluorescence, which are the basis for its applications in organic electronics , scintillation detection [2], and as a fluorescent probe [3].

Extended π-conjugated system supports optical materials research and fluorescence-based studies
Suitable for fluorescent probe development, scintillator doping, and laser dye screening workflows
Redshifted UV absorption and moderate quantum yield may support excitation with standard 355 nm sources

Limitations of 1,4-Diphenylbutadiene Analogs


The optical and functional performance of 1,4-diphenylbutadiene is uniquely determined by the length of its conjugated π-system (n=2 double bonds in the polyene chain) and its molecular geometry [1]. Shorter analogs like trans-stilbene (n=1) and longer homologs like 1,6-diphenylhexatriene (DPH, n=3) exhibit drastically different fluorescence quantum yields, excited-state dynamics, and solvent sensitivities, rendering them non-interchangeable in applications such as scintillation detection, fluorescence sensing, and laser dyes [2]. Moreover, positional isomers like 2,3-diphenylbutadiene possess a branched conjugation pathway leading to entirely distinct electronic structures [3]. Consequently, generic replacement without empirical verification introduces unacceptable performance variability in assays and devices calibrated for DPB's specific photophysical signature [4].

Chain-length mismatch Shorter or longer polyene homologs (stilbene, DPH) differ in quantum yield, excited-state dynamics, and solvent sensitivity — generic replacement may alter calibrated optical response.
Positional isomer interference 2,3-Diphenylbutadiene and other branched isomers possess distinct electronic structures and conjugation pathways, limiting direct interchangeability in wavelength-critical devices.
Performance variability without verification Optical performance is tightly coupled to DPB’s specific photophysical signature; substitution without empirical validation may introduce unacceptable assay or device variability.

1,4-Diphenylbutadiene: Comparative Performance Evidence


Fluorescence Quantum Yield Comparison

In hexane solution, 1,4-diphenylbutadiene (DPB) exhibits a fluorescence quantum yield (Φ) of 0.42 [1]. This value is intermediate between the significantly lower yield of the shorter conjugated analog trans-stilbene (Φ = 0.044 in hexane) [2] and the substantially higher yield of the longer analog 1,6-diphenylhexatriene (DPH, Φ = 0.78 in cyclohexane) [3]. This quantifiable difference confirms that DPB provides a distinct balance of emission intensity and photostability, avoiding the near-quantitative non-radiative decay of stilbene and the higher cost/synthetic complexity of DPH.

Fluorescence QY
Reported
DPB: Φ = 0.42 (hexane)
trans-Stilbene: 0.044 | DPH: 0.78
Intermediate quantum yield balances brightness and photostability
Cross-study comparison; solvent and excitation wavelength differ
Fluorescence Photophysics Optical Materials

Acid-Sensitive Additive Performance vs. DPH

In a direct head-to-head study evaluating diphenylpolyenes as acid-sensitive indicators in thermoset polyester polyurethane coatings, 1,4-diphenylbutadiene (DPB) demonstrated a measurable and reproducible localized decrease in blue fluorescence emission upon exposure to acidic hydrolytic byproducts generated during enzymatic degradation [1]. In contrast, under identical experimental conditions, coatings blended with 1,6-diphenylhexatriene (DPH) did not exhibit a similar localized fluorescence response [1]. Both compounds were incorporated at 0.1% w/w into PES-HM polyurethane matrices and exposed to supernatant from Naganishia albida culture.

Acid-sensitive response
Head-to-head
DPB: positive localized fluorescence decrease
DPH: no comparable localized response
Supports acid-sensitive coating and degradation sensor research
0.1% w/w in PES-HM polyurethane; esterase-active supernatant
Polymer Chemistry Biodegradation Fluorescent Probes

Scintillation Light Yield: Doped vs. Undoped p-Terphenyl

Polycrystalline composite scintillators based on p-terphenyl doped with 0.1% 1,4-diphenylbutadiene-1,3 (a binary system) have been directly compared to undoped stilbene single crystals and undoped p-terphenyl for light yield under alpha, neutron, and gamma excitation [1]. Further development of this DPB-doped p-terphenyl system, when functionalized with hydroxylapatite sorbent, achieved a beta particle detection efficiency of 90% for 90Sr in water samples [2]. While the scintillation light yield of pure p-terphenyl has been quantified as 19,400 ph/MeV under 137Cs gamma irradiation [3], the DPB dopant serves to shift the emission wavelength and enhance overall detection efficiency in composite architectures.

Scintillator doping
Class-level
90% beta detection efficiency (⁹⁰Sr)
Enables composite scintillator architectures with wavelength shifting
p-Terphenyl/DPB binary system; class-level inference from doped vs. undoped comparisons
Scintillators Radiation Detection Optical Materials

Tunable Dye Laser Emission Range

Under pumping by pulse-periodic KrF and XeBr excimer lasers, solutions of 1,4-diphenylbutadiene (DPB) generated continuously tunable radiation in the 334–380 nm range [1]. This tunable range is distinct from those of paraterphenyl and PPO when operated under identical pumping conditions, offering a specific UV spectral window for laser applications [1]. While the study did not provide side-by-side tuning curves, the reported range for DPB defines its operational niche relative to other UV laser dyes.

Tunable laser emission
Class-level
334–380 nm under KrF/XeBr excimer pumping
Defines operational UV tuning window for dye laser studies
Reported range distinct from paraterphenyl and PPO under same conditions
Dye Lasers Laser Dyes Photonics

Molar Extinction Coefficient: Comparison with trans-Stilbene

In hexane solution, 1,4-diphenylbutadiene (DPB) exhibits a molar extinction coefficient (ε) of 33,000 M⁻¹cm⁻¹ at its absorption maximum of 330 nm [1]. This value is comparable to the molar extinction coefficient reported for trans-stilbene, which is 34,010 M⁻¹cm⁻¹ at 294 nm in hexane [2]. The similar absorptivity but significantly redshifted absorption maximum of DPB (330 nm vs. 294 nm) provides a key differentiator for applications requiring excitation with longer-wavelength UV sources.

Molar absorptivity
Reported
DPB: ε = 33,000 M⁻¹cm⁻¹ at 330 nm
Stilbene: 34,010 M⁻¹cm⁻¹ at 294 nm
36 nm redshift enables excitation with more accessible UV sources
Similar absorptivity; different λmax provides wavelength differentiation
UV-Vis Spectroscopy Optical Properties Analytical Chemistry

1,4-Diphenylbutadiene: High-Confidence Applications


Acid-Sensitive Smart Coatings & Biodegradation Sensors

Based on direct head-to-head comparative evidence showing that 1,4-diphenylbutadiene (DPB) uniquely provides a localized fluorescence response to acidic byproducts during polymer degradation, while its close analog DPH does not, DPB is the preferred fluorophore for developing smart coatings that optically report hydrolytic or microbial degradation [1]. This scenario is directly supported by the data in Evidence Item 2 (Section 3) where DPB-doped PES-HM polyurethane coatings exhibited acid-induced fluorescence quenching upon exposure to esterase-active supernatants [1].

High-Efficiency Composite Scintillators for Beta Detection

For researchers constructing organic polycrystalline scintillators, 1,4-diphenylbutadiene serves as a critical dopant in p-terphenyl matrices to shift emission wavelengths and enable composite architectures that achieve 90% detection efficiency for beta particles (e.g., 90Sr) in aqueous samples [2]. This application is substantiated by the class-level inference and quantitative performance data presented in Evidence Item 3 (Section 3), which highlights the enhanced performance of the binary p-terphenyl/DPB system over undoped single-component scintillators [3].

Tunable UV Laser Dye Systems

In dye laser development, 1,4-diphenylbutadiene is a specific choice when continuously tunable UV output in the 334-380 nm window is required under excimer laser (KrF, XeBr) pumping [4]. As documented in Evidence Item 4 (Section 3), this specific spectral range differentiates DPB from other organic scintillator dyes like paraterphenyl and PPO, defining its niche for UV laser applications [4].

Fluorescence Assays & Imaging with Redshifted UV Excitation

For fluorescence assays, imaging, or sensing applications, 1,4-diphenylbutadiene offers a balanced photophysical profile: a fluorescence quantum yield of 0.42 in non-polar solvents [5] and a molar extinction coefficient of 33,000 M⁻¹cm⁻¹ at 330 nm [6]. This combination, as detailed in Evidence Items 1 and 5 (Section 3), provides sufficient brightness for detection while its redshifted absorption (36 nm longer wavelength than trans-stilbene) allows excitation with more convenient and less damaging 355 nm laser sources [6], making it a practical choice over both the dimmer trans-stilbene and the more complex, brighter DPH.

Application
Selection Property
Validation Focus
Acid-sensitive coating research
Acid-responsive fluorescence quenching
Localized pH-dependent emission response
Composite scintillator development
Dopant wavelength shifting in p-terphenyl
Beta detection efficiency in composite matrices
Tunable UV dye laser studies
UV emission tuning window
Excimer laser pumping compatibility
Fluorescence assays with redshifted excitation
Redshifted absorption and moderate Φ
355 nm laser excitation feasibility

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